Cas no 18075-40-6 (3-Allyloxy-4-methoxybenzaldehyde)

3-Allyloxy-4-methoxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-Allyloxy-4-methoxybenzaldehyde
- 3-(allyloxy)-4-methoxybenzaldehyde
- 4-methoxy-3-prop-2-enoxybenzaldehyde
- 3-O-allyl-4-methoxybenzaldehyde
- O-allylisovanillin
- Benzaldehyde,3-(allyloxy)-4-methoxy- (8CI)
- Benzaldehyde, 4-methoxy-3-(2-propenyloxy)-(9CI)
- 4-Methoxy-3-(2-propenyloxy)benzaldehyde
- A812561
- Benzaldehyde, 4-methoxy-3-(2-propenyloxy)-
- 18075-40-6
- AKOS000190344
- InChI=1/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7-8H,1,6H2,2H
- Benzaldehyde, 4-methoxy-3-(2-propen-1-yloxy)-
- SCHEMBL1748511
- SB85420
- FT-0637643
- 3-(Allyloxy)-4-methoxybenzaldehyde #
- CS-0359583
- 3-Allyloxy-4-methoxy-benzaldehyde
- DTXSID30336501
- 4-methoxy-3-(prop-2-en-1-yloxy)benzaldehyde
- DB-044405
-
- MDL: MFCD00266406
- インチ: 1S/C11H12O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h3-5,7-8H,1,6H2,2H3
- InChIKey: WUDYMKBALKOCCE-UHFFFAOYSA-N
- SMILES: C=CCOC1=C(C=CC(=C1)C=O)OC
計算された属性
- 精确分子量: 192.07900
- 同位素质量: 192.079
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 191
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 35.5Ų
じっけんとくせい
- 密度みつど: 1.084
- Boiling Point: 313.2 °C at 760 mmHg
- フラッシュポイント: 313.2 °C at 760 mmHg
- Refractive Index: 1.537
- PSA: 35.53000
- LogP: 2.07250
3-Allyloxy-4-methoxybenzaldehyde Security Information
3-Allyloxy-4-methoxybenzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
3-Allyloxy-4-methoxybenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A569045-1000mg |
3-Allyloxy-4-methoxybenzaldehyde |
18075-40-6 | 1g |
$ 425.00 | 2023-04-19 | ||
TRC | A569045-500mg |
3-Allyloxy-4-methoxybenzaldehyde |
18075-40-6 | 500mg |
$ 224.00 | 2023-09-09 | ||
TRC | A569045-1g |
3-Allyloxy-4-methoxybenzaldehyde |
18075-40-6 | 1g |
$ 425.00 | 2023-09-09 | ||
Ambeed | A149221-100mg |
3-(Allyloxy)-4-methoxybenzaldehyde |
18075-40-6 | 97% +(stabilized with TBC) | 100mg |
$69.0 | 2024-04-22 | |
A2B Chem LLC | AA96122-5g |
3-(Allyloxy)-4-methoxybenzaldehyde |
18075-40-6 | 5g |
$850.00 | 2024-04-20 | ||
A2B Chem LLC | AA96122-1g |
3-(Allyloxy)-4-methoxybenzaldehyde |
18075-40-6 | 1g |
$215.00 | 2024-04-20 | ||
TRC | A569045-2500mg |
3-Allyloxy-4-methoxybenzaldehyde |
18075-40-6 | 2500mg |
$ 873.00 | 2023-04-19 | ||
TRC | A569045-2.5g |
3-Allyloxy-4-methoxybenzaldehyde |
18075-40-6 | 2.5g |
$ 874.00 | 2023-09-09 | ||
Ambeed | A149221-250mg |
3-(Allyloxy)-4-methoxybenzaldehyde |
18075-40-6 | 97% +(stabilized with TBC) | 250mg |
$117.0 | 2024-04-22 | |
A2B Chem LLC | AA96122-10g |
3-(Allyloxy)-4-methoxybenzaldehyde |
18075-40-6 | 10g |
$1109.00 | 2024-04-20 |
3-Allyloxy-4-methoxybenzaldehyde 関連文献
-
1. A novel method for the synthesis of substituted naphthalenes and phenanthrenesCharles B. de Koning,Joseph P. Michael,Amanda L. Rousseau J. Chem. Soc. Perkin Trans. 1 2000 787
3-Allyloxy-4-methoxybenzaldehydeに関する追加情報
3-Allyloxy-4-methoxybenzaldehyde: A Comprehensive Overview
The compound 3-Allyloxy-4-methoxybenzaldehyde, also known by its CAS number 18075-40-6, is a fascinating organic molecule with a rich array of applications in various fields. This compound is characterized by its unique structure, which combines an allyl group, a methoxy group, and a benzaldehyde moiety. The interplay of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the potential of 3-Allyloxy-4-methoxybenzaldehyde in the field of medicinal chemistry. Researchers have explored its ability to act as a precursor for synthesizing bioactive compounds with potential therapeutic applications. For instance, the molecule's aldehyde group can undergo various condensation reactions, leading to the formation of heterocyclic structures that are often associated with pharmacological activity. This has led to investigations into its role in drug discovery, particularly in the development of anti-inflammatory and antioxidant agents.
In addition to its medicinal applications, 3-Allyloxy-4-methoxybenzaldehyde has also found utility in the synthesis of advanced materials. Its structure allows for easy functionalization, making it a valuable building block in polymer chemistry. Recent advancements have demonstrated its use in creating stimuli-responsive polymers, which can alter their properties in response to external conditions such as temperature or pH changes. These materials hold promise for applications in sensors, drug delivery systems, and smart textiles.
The synthesis of 3-Allyloxy-4-methoxybenzaldehyde has been optimized through various methodologies. Traditional approaches involve multi-step reactions, including nucleophilic aromatic substitution and alkylation processes. However, recent breakthroughs have introduced more efficient routes utilizing catalytic systems and microwave-assisted synthesis. These advancements not only enhance the yield but also reduce reaction times, making the production of this compound more feasible on an industrial scale.
The physical and chemical properties of 3-Allyloxy-4-methoxybenzaldehyde are well-documented. It exists as a crystalline solid with a melting point of approximately 125°C and a boiling point around 280°C under standard conditions. The molecule is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum reveals strong absorption bands in the ultraviolet region, indicative of its conjugated π-system.
In terms of spectroscopic analysis, 3-Allyloxy-4-methoxybenzaldehyde exhibits characteristic peaks in its NMR spectra that correspond to its functional groups. The aldehyde proton appears as a sharp singlet around δ 9.8 ppm, while the methoxy group resonates at δ 3.8 ppm. The allyl group contributes to the complexity of the aromatic region, with protons appearing between δ 6.5 and δ 7.5 ppm. These spectral features are invaluable for confirming the identity and purity of the compound during analytical procedures.
The biological activity of 3-Allyloxy-4-methoxybenzaldehyde has been a focal point of recent research efforts. In vitro studies have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting potential anti-inflammatory properties. Furthermore, preliminary toxicity studies indicate that the compound exhibits low cytotoxicity against normal cells, which is a promising attribute for its prospective use in therapeutic formulations.
In conclusion, 3-Allyloxy-4-methoxybenzaldehyde, with its CAS number 18075-40-6, stands as a versatile molecule with diverse applications across multiple disciplines. Its unique structure lends itself to innovative uses in drug discovery, material science, and chemical synthesis. As research continues to uncover new facets of this compound's properties and potential applications, it is poised to play an increasingly significant role in both academic and industrial settings.
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